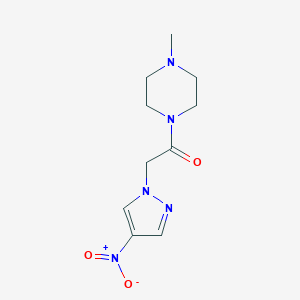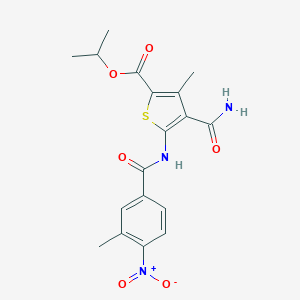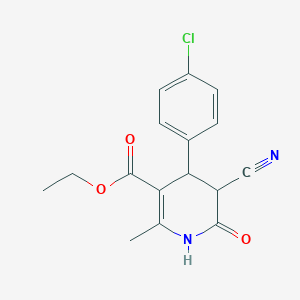![molecular formula C18H18N2O6S B259511 Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259511.png)
Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, also known as EHT 1864, is a small molecule inhibitor that has been extensively studied for its therapeutic potential in cancer treatment. This compound belongs to the class of benzothiophene derivatives and has shown promising results in preclinical studies.
作用机制
Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 1864 inhibits the activity of Rho GTPases by binding to their active site and preventing the exchange of GDP for GTP. This leads to the inactivation of Rho GTPases and a decrease in downstream signaling pathways that are involved in cancer cell migration and invasion.
Biochemical and Physiological Effects:
Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 1864 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 1864 inhibits the activity of Rho GTPases in a dose-dependent manner. This inhibition leads to a decrease in cancer cell migration and invasion. Additionally, Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 1864 has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is important for the elimination of damaged or abnormal cells.
实验室实验的优点和局限性
One of the advantages of using Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 1864 in lab experiments is its specificity for Rho GTPases. This allows researchers to study the specific effects of Rho GTPase inhibition on cancer cell migration and invasion. However, one of the limitations of using Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 1864 is its potential toxicity. In vitro studies have shown that high concentrations of Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 1864 can be cytotoxic to normal cells, which may limit its therapeutic potential.
未来方向
There are several future directions for the study of Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 1864. One area of research is the development of more potent and specific inhibitors of Rho GTPases. Additionally, researchers are exploring the use of Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 1864 in combination with other cancer therapies to enhance its therapeutic potential. Finally, there is a need for in vivo studies to evaluate the efficacy and safety of Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 1864 in animal models of cancer.
合成方法
The synthesis of Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 1864 involves a multi-step process that starts with the reaction of 2-aminothiophene with ethyl acetoacetate to form 2-ethylthio-4H-benzo[d][1,3]thiazin-4-one. The resulting compound is then treated with nitric acid to introduce a nitro group at the 4-position of the benzene ring. The final step involves the reaction of the nitro compound with 4-aminobenzoic acid and subsequent esterification to form Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 1864.
科学研究应用
Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 1864 has been extensively studied for its potential therapeutic applications in cancer treatment. In vitro studies have shown that Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 1864 inhibits the activity of Rho GTPases, which are key regulators of cell migration and invasion. This inhibition leads to a decrease in cancer cell migration and invasion, which are critical steps in the metastatic process.
属性
产品名称 |
Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
|---|---|
分子式 |
C18H18N2O6S |
分子量 |
390.4 g/mol |
IUPAC 名称 |
ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C18H18N2O6S/c1-2-26-18(23)14-12-4-3-5-13(21)15(12)27-17(14)19-16(22)10-6-8-11(9-7-10)20(24)25/h6-9,13,21H,2-5H2,1H3,(H,19,22) |
InChI 键 |
MBYWAZLPPWIZGL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2O)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
规范 SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2O)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-cyano-N,N-diethyl-3-methyl-5-{[(2-phenylcyclopropyl)carbonyl]amino}thiophene-2-carboxamide](/img/structure/B259432.png)

![ethyl 4-cyano-3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B259435.png)
![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B259437.png)

methanone](/img/structure/B259442.png)
![spiro[3H-[1]benzothiolo[3,2-b]pyran-2,3'-cyclohexane]-1',4-dione](/img/structure/B259444.png)
![4-[(diethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B259445.png)
![6-Amino-4-(2,3-dichlorophenyl)-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259447.png)

![12H-Dibenzo[d,g][1,3]dioxocin-6-carboxylic acid](/img/structure/B259452.png)

